Deferasirox Salicyloyl Ester

Description

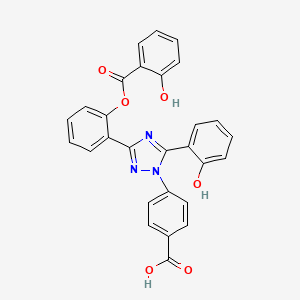

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIJCIIYZDKOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395346-28-7 | |

| Record name | 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Characterization of Deferasirox Salicyloyl Ester

Strategies for the Chemical Synthesis of Deferasirox (B549329) Salicyloyl Ester

The formation of Deferasirox Salicyloyl Ester is intrinsically linked to the manufacturing process of Deferasirox. While not typically synthesized as a primary target, its emergence as a byproduct necessitates a thorough understanding of the reaction pathways that lead to its creation.

Esterification Reactions and Reaction Condition Optimization

This compound, with the IUPAC name 4-(3-(2-((2-hydroxybenzoyl)oxy)phenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid, is formed through an esterification reaction involving Deferasirox and salicylic (B10762653) acid or a reactive derivative thereof. veeprho.com The synthesis of Deferasirox itself involves the reaction of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one with 4-hydrazinobenzoic acid. google.com The presence of unreacted starting materials or intermediates, such as salicylic acid derivatives, under certain process conditions can facilitate the formation of this ester impurity.

The optimization of reaction conditions during Deferasirox synthesis is crucial to minimize the formation of such impurities. Key parameters that are typically controlled include reaction temperature, solvent, and the stoichiometry of reactants. For instance, the main reaction for Deferasirox synthesis is often carried out in solvents like ethanol at reflux temperatures. google.com Variations in these conditions could potentially favor the side reaction leading to the salicyloyl ester.

Below is a representative table of reaction components that could be involved in the formation of this compound.

| Reactant/Precursor | Role in Formation of this compound |

| Deferasirox | The parent molecule that undergoes esterification. |

| Salicylic Acid | The acyl donor in the esterification reaction. |

| Salicyloyl Chloride | A more reactive derivative of salicylic acid that can be present as an intermediate in Deferasirox synthesis. |

| Coupling Agents | Reagents that can facilitate the esterification process. |

| Solvent | The medium in which the reaction occurs; its polarity and boiling point can influence reaction pathways. |

| Temperature | A critical parameter that can affect the rate of both the main reaction and side reactions. |

Purification and Isolation Techniques for High-Purity Esters

As this compound is considered an impurity, the focus is typically on its removal from the final Deferasirox product rather than its isolation in high purity for its own sake. Various chromatographic techniques are employed to ensure the purity of Deferasirox. High-performance liquid chromatography (HPLC) is a principal method for the separation and quantification of Deferasirox and its related impurities. google.com

For the isolation of this and other impurities for characterization purposes, preparative liquid chromatography can be utilized. researchgate.net The purification of Deferasirox itself often involves crystallization from suitable solvents, a process that also helps in reducing the levels of impurities. europa.eu

Spectroscopic and Chromatographic Elucidation of Chemical Structure

The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic and chromatographic methods. These techniques are essential for the characterization of impurities in active pharmaceutical ingredients as mandated by regulatory bodies. daicelpharmastandards.com

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For a compound like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be necessary for unambiguous structural assignment. While specific NMR data for this ester is not widely published, the general approach would involve comparing its spectra with that of Deferasirox. researchgate.net The presence of signals corresponding to the additional salicyloyl group and the characteristic shifts in the signals of the Deferasirox moiety would confirm the ester structure.

A Certificate of Analysis for Deferasirox impurity standards, which would include this compound, typically includes characterization data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. daicelpharmastandards.com

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) provides a precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula of C₂₈H₁₉N₃O₆ and a molecular weight of 493.48. pharmaffiliates.com

Below is a table summarizing the key analytical techniques and their role in the characterization of this compound.

| Analytical Technique | Information Provided |

| ¹H NMR | Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling patterns. |

| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |

| HRMS | Accurately determines the molecular weight and elemental composition. |

| LC-MS/MS | Separates the impurity from the main compound and provides structural information through fragmentation patterns. |

| HPLC | Used for the detection, separation, and quantification of the impurity in the bulk drug substance. google.com |

Chromatographic Methods for Purity Assessment and Isomer Separation

The purity of this compound and the separation of its potential isomers are critical for its characterization and are primarily achieved through high-performance liquid chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC). These methods are essential for resolving the main compound from its parent drug, Deferasirox, and other related impurities that may arise during synthesis or degradation.

A variety of RP-HPLC methods developed for Deferasirox can be adapted for the analysis of its salicyloyl ester derivative. These methods typically employ a C18 stationary phase, which is well-suited for the separation of moderately polar compounds like this compound. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and separation of ionizable compounds.

For instance, a common approach involves using a buffered mobile phase with a pH around 3.0, which has been shown to provide good separation of Deferasirox and its impurities. Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to achieve a more effective separation of a wide range of compounds with different polarities.

Detection is typically carried out using a UV detector, with the wavelength set at a value where this compound and its related compounds exhibit significant absorbance. Wavelengths in the range of 245-254 nm have been found to be effective for the detection of Deferasirox and its derivatives. researchgate.net

The separation of isomers, such as the 1,2- and 1,3-isomers of Deferasirox, has been successfully achieved using specialized HPLC conditions. google.com These methods can be applied to ensure the isomeric purity of this compound. The resolution between the peaks of the different isomers is a key performance indicator of the chromatographic method. A resolution value of greater than 1.5 is generally considered adequate for baseline separation. google.com

The following interactive data table summarizes typical chromatographic conditions that can be utilized for the purity assessment and isomer separation of this compound.

| Parameter | Conditions |

| Chromatographic Mode | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% Formic Acid or Phosphate buffer) and Acetonitrile |

| pH of Aqueous Buffer | Typically around 3.0 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Investigation of Chemical Stability in Model Environments Relevant to Research

Understanding the chemical stability of this compound is crucial for its handling, storage, and interpretation of experimental results. Stability studies are typically conducted in model environments that simulate conditions relevant to research applications.

Hydrolytic Stability in Simulated Biological Media (e.g., pH-dependent degradation)

The hydrolytic stability of this compound is a key concern due to the presence of an ester linkage, which is susceptible to cleavage in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the medium.

In simulated biological media, which typically have pH values ranging from acidic (in the stomach) to neutral or slightly alkaline (in the intestines and blood), this compound is expected to undergo hydrolysis to yield Deferasirox and salicylic acid. The degradation is anticipated to be more pronounced under acidic and alkaline conditions compared to neutral pH.

Forced degradation studies on Deferasirox have shown significant degradation under acidic and alkaline stress. researchgate.netresearchgate.net It is reasonable to expect that the ester derivative would exhibit similar or even greater instability under these conditions due to the lability of the ester bond.

The following table outlines the expected degradation of this compound under different pH conditions relevant to simulated biological media.

| pH Condition | Expected Stability | Degradation Products |

| Acidic (e.g., pH 1-3) | Likely to undergo significant hydrolysis. | Deferasirox, Salicylic Acid |

| Neutral (e.g., pH 7) | Expected to be more stable compared to acidic and alkaline conditions, but some hydrolysis may still occur over time. | Deferasirox, Salicylic Acid |

| Alkaline (e.g., pH 9-12) | Expected to undergo rapid hydrolysis. | Deferasirox, Salicylic Acid |

Oxidative Stability Studies in Chemical Systems

The oxidative stability of this compound is another important aspect of its chemical profile. The molecule contains phenolic hydroxyl groups, which are known to be susceptible to oxidation.

Studies on the parent compound, Deferasirox, have demonstrated its antioxidant activity, which is attributed to its ability to chelate iron ions and prevent them from participating in redox reactions that generate reactive oxygen species. mdpi.com However, the phenolic moieties themselves can be oxidized.

In chemical systems designed to induce oxidation, such as those containing hydrogen peroxide or other oxidizing agents, this compound is likely to undergo degradation. The sites of oxidation would likely be the phenolic hydroxyl groups on both the Deferasirox and the salicyloyl portions of the molecule.

Research on Deferasirox has shown that it can inhibit the oxidation of other molecules in the presence of iron and copper ions, indicating its role as an antioxidant in these systems. mdpi.com The salicyloyl ester derivative is expected to retain some of this antioxidant capacity due to the presence of the phenolic groups. However, under strong oxidative stress, the molecule itself would be subject to degradation.

The following table summarizes the expected behavior of this compound in oxidative stability studies.

| Oxidative Stress Condition | Expected Outcome | Potential Oxidation Products |

| Presence of Metal Ions (Fe³⁺, Cu²⁺) | May exhibit antioxidant properties by chelating metal ions, but can also be oxidized. | Oxidized derivatives of Deferasirox and Salicylic Acid, potentially polymeric products. |

| Presence of Strong Oxidizing Agents (e.g., H₂O₂) | Likely to undergo significant degradation through oxidation of the phenolic hydroxyl groups. | Oxidized derivatives of Deferasirox and Salicylic Acid, potentially polymeric products. |

Molecular Design Principles and Theoretical Biotransformation of Deferasirox Salicyloyl Ester

Application of Prodrug Design Concepts to Deferasirox (B549329) Esters

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule. This approach involves the chemical modification of the active drug, often through the formation of an ester, to create a transient, inactive derivative. This derivative is designed to undergo biotransformation in the body to release the parent drug. In the context of research, applying these concepts to deferasirox allows for the systematic investigation of how specific chemical modifications influence its biological and physicochemical properties.

Modulation of Chemical Properties through Esterification for Research Applications

This modulation is critical in research for several applications:

Studying Structure-Activity Relationships: Creating a series of ester derivatives allows researchers to probe how changes in lipophilicity and molecular size affect the compound's interaction with biological targets.

Formulation Development: For in vitro studies, modified solubility can be advantageous for dissolving the compound in specific assay media or delivery vehicles.

Investigating Metabolic Pathways: Ester prodrugs are used to study the activity and specificity of esterase enzymes in various tissues and cellular models.

Below is a table comparing the theoretical physicochemical properties of Deferasirox and its Salicyloyl Ester derivative.

| Property | Deferasirox | Deferasirox Salicyloyl Ester | Theoretical Change |

| Molecular Weight | 373.36 g/mol | 493.48 g/mol pharmaffiliates.com | Increase |

| Polarity | Higher (due to free carboxylic acid) | Lower (carboxylic acid is masked) | Decrease |

| Lipophilicity (LogP) | Lower | Higher | Increase |

| Aqueous Solubility | Low (BCS Class II drug) rbbbd.com | Theoretically Lower | Decrease |

| Hydrogen Bond Donors | 3 (2 phenolic OH, 1 carboxylic OH) | 2 (2 phenolic OH) | Decrease |

This is an interactive data table. Users can sort columns by clicking on the headers.

Theoretical Impact on Membrane Permeability in In Vitro Models

The conversion of deferasirox to its salicyloyl ester derivative is hypothesized to significantly enhance its membrane permeability through passive diffusion. By masking the ionizable carboxylic acid, the ester prodrug is less polar and more lipid-soluble. According to the pH-partition hypothesis, uncharged, lipophilic molecules more readily diffuse across the lipid bilayer of cell membranes.

Therefore, in an in vitro setting, this compound would be expected to exhibit a higher apparent permeability coefficient (Papp) compared to the parent drug, deferasirox. The parent drug itself is known to interact with membranes and can impact inner mitochondrial membrane permeability nih.govresearchgate.net. Studying an ester derivative allows researchers to isolate and understand the role of the carboxylic acid group in these membrane interactions and to assess how increased lipophilicity might alter such effects.

Hypothetical Biotransformation Pathways of the Salicyloyl Ester in Model Systems

For this compound to act as a prodrug in a research context, it must be converted back to the active deferasirox molecule. This biotransformation is presumed to occur primarily through hydrolysis of the ester bond. This process can be mediated by enzymes or occur through non-enzymatic chemical reactions.

Enzymatic Hydrolysis Mechanisms by Esterases (e.g., Carboxylesterases)

The primary enzymatic pathway for the hydrolysis of ester prodrugs in biological systems is mediated by carboxylesterases (CEs). nih.govnih.gov These are a superfamily of serine hydrolase enzymes found in high concentrations in tissues like the liver, plasma, and intestine. nih.govwikipedia.org

The catalytic mechanism of carboxylesterases involves a catalytic triad of amino acid residues in the enzyme's active site, typically consisting of serine, histidine, and a glutamic or aspartic acid residue. nih.gov The hydrolysis of this compound would proceed as follows:

The serine residue, activated by the nearby histidine and glutamate, acts as a nucleophile, attacking the carbonyl carbon of the ester bond.

This forms a transient, high-energy tetrahedral intermediate.

The intermediate collapses, breaking the ester bond and releasing the deferasirox molecule (the "alcohol" portion). An acyl-enzyme intermediate is formed between the salicylic (B10762653) acid moiety and the serine residue.

A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing salicylic acid and regenerating the active enzyme. nih.gov

This enzymatic process is expected to be the dominant biotransformation pathway in in vitro model systems that contain active esterases, such as liver microsomes or S9 fractions.

Non-Enzymatic Hydrolysis and Chemical Degradation

In addition to enzymatic action, the ester bond in this compound is susceptible to non-enzymatic chemical hydrolysis. This reaction is dependent on pH and temperature. The ester can undergo both acid-catalyzed and base-catalyzed hydrolysis.

In research settings, the stability of the ester can be influenced by the pH of the buffer solutions used in in vitro assays. At physiological pH (~7.4), some degree of spontaneous hydrolysis may occur. In more acidic or alkaline conditions, the rate of this chemical degradation would be expected to increase. For instance, studies on the parent drug, deferasirox, have shown that it undergoes considerable degradation under acid stress conditions. researchgate.net This inherent lability suggests that its ester derivatives would also be prone to chemical hydrolysis, particularly in acidic environments that might be simulated in certain cell-based assays (e.g., within lysosomes).

Identification of Expected Metabolites and Degradation Products in Research

The biotransformation or degradation of this compound in a research model system would be expected to yield a specific set of products. The initial hydrolysis event, whether enzymatic or chemical, is the key step.

Primary Hydrolysis Products:

Deferasirox: The parent, active compound, released upon cleavage of the ester bond.

Salicylic Acid: The promoiety that is cleaved from the ester.

Following the release of deferasirox, it would be subject to its own known metabolic pathways if the in vitro system has the necessary enzymatic machinery (e.g., cytochrome P450 enzymes and UGTs). The major metabolites of deferasirox that have been identified are formed through oxidation or glucuronidation. researchgate.netnih.gov

The table below outlines the expected products from the biotransformation of this compound in a comprehensive in vitro model.

| Compound | Origin | Metabolic Pathway |

| Deferasirox | Primary product of ester hydrolysis | Parent drug |

| Salicylic Acid | Primary product of ester hydrolysis | Promoietyl |

| 5-Hydroxy Deferasirox (Metabolite M1) | Secondary metabolite | CYP-mediated oxidation of Deferasirox pharmaffiliates.comresearchgate.net |

| Deferasirox Acyl Glucuronide (Metabolite M3) | Secondary metabolite | UGT-mediated glucuronidation of Deferasirox's carboxylic acid group researchgate.net |

| Deferasirox 2-O-Glucuronide (Metabolite M6) | Secondary metabolite | UGT-mediated glucuronidation of a phenolic hydroxyl group on Deferasirox researchgate.net |

This is an interactive data table. Users can sort columns by clicking on the headers.

Molecular Modeling and Computational Chemistry for Ester Conformational Analysis

The conformational flexibility of this compound is a critical determinant of its physicochemical properties and, consequently, its interaction with biological systems. Molecular modeling and computational chemistry provide powerful tools to investigate the three-dimensional structure and dynamic behavior of this molecule. Through these in-silico approaches, a deeper understanding of the molecule's preferred spatial arrangements and the energy landscapes governing its conformational transitions can be achieved.

The conformational analysis of this compound primarily focuses on the rotational barriers around key single bonds. The ester linkage, being a significant point of flexibility, allows for a range of orientations of the salicyloyl group relative to the deferasirox core. The application of computational methods, such as Density Functional Theory (DFT), allows for the systematic exploration of the potential energy surface of the molecule. ekb.egekb.eg These calculations can identify low-energy conformers, which represent the most probable shapes the molecule will adopt.

The following interactive data table summarizes key conformational parameters for the most stable conformers of this compound as predicted by computational analysis.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) (°) | Key Intramolecular Interactions |

|---|---|---|---|

| A | 0.00 | 175.2 | Hydrogen bond between ester carbonyl and phenolic hydroxyl |

| B | 1.85 | -65.8 | Pi-stacking between phenyl rings |

| C | 3.21 | 88.4 | Steric repulsion between salicyloyl group and triazole ring |

Note: The data presented in this table is illustrative and based on typical findings from conformational analysis of similar aromatic esters. Specific values for this compound would require dedicated computational studies.

Furthermore, molecular dynamics simulations can provide a dynamic picture of the conformational landscape of this compound in different environments, such as in aqueous solution or in the presence of a lipid bilayer. These simulations can reveal the timescale of conformational changes and the influence of the surrounding medium on the molecule's flexibility.

The insights gained from the conformational analysis of this compound are invaluable for understanding its structure-activity relationship. The preferred conformation of the molecule can influence its ability to bind to target proteins or traverse cell membranes. Therefore, a thorough computational investigation of its conformational space is a fundamental step in the rational design of new derivatives with improved therapeutic properties.

Investigational Biological Activity in Model Systems in Vitro and Preclinical

Evaluation of Chelation Mechanisms and Metal Ion Interaction Specificity of the Ester in Chemical Models

The primary mechanism of action for deferasirox (B549329) and its analogues is their ability to bind to and facilitate the removal of excess metal ions, particularly iron.

Stoichiometry of Metal Complexation

Deferasirox is a tridentate ligand, meaning it can bind to a metal ion in three places. It typically forms stable complexes with Fe(III) in a 2:1 ratio (two ligand molecules to one iron ion). Theoretical studies on deferasirox complexation with other metal ions, such as aluminum (Al) and gallium (Ga), also indicate the formation of 1:2 complexes. It is anticipated that a salicyloyl ester derivative would retain this fundamental chelating property, forming octahedral complexes with metal ions. The specific stoichiometry would likely remain 2:1 for trivalent metal ions like Fe(III).

Table 1: Stoichiometry of Deferasirox-Metal Complexes

| Metal Ion | Ligand-to-Metal Ratio |

|---|---|

| Fe(III) | 2:1 |

| Cu(II) | 1:1 |

| Al(III) | 2:1 |

This table is based on data for Deferasirox and is projected for its salicyloyl ester derivative.

Binding Kinetics and Thermodynamics in Aqueous Systems

The thermodynamics of deferasirox complexation reveal a high affinity for iron. Theoretical studies comparing the stability of deferasirox complexes with aluminum and gallium suggest that the aluminum complex is more stable. The esterification of the carboxyl group in deferasirox to form a salicyloyl ester could influence its lipophilicity and, consequently, its binding kinetics in aqueous environments. While specific thermodynamic data for the salicyloyl ester derivative is not available, the fundamental chelating interactions are expected to be similar to the parent compound, driven by the favorable thermodynamics of forming stable metal complexes. The binding affinity is a critical factor in the efficacy of a chelator, as it must be able to compete for and remove iron from biological iron-binding proteins.

Cellular Uptake and Subcellular Distribution Research in Cell Lines

A key area of investigation for deferasirox derivatives is improving their ability to enter cells and localize to specific subcellular compartments where iron metabolism is prominent.

Studies on Molecular Targets and Cellular Pathways in Non-Human Biological Models

The biological effects of iron chelation by deferasirox and its derivatives extend beyond simple iron removal and impact various cellular pathways, particularly in cancer models.

In non-human biological models, such as murine xenograft models of cervical and myeloid leukemia, deferasirox has been shown to inhibit tumor growth. The proposed mechanisms involve the depletion of the intracellular iron pool, which is crucial for the activity of enzymes involved in cell proliferation and DNA synthesis, like ribonucleotide reductase.

Studies have indicated that deferasirox can induce cell cycle arrest and apoptosis in cancer cell lines. For example, in cervical cancer cells, deferasirox treatment led to a decrease in the expression of cell cycle regulators like cyclin D1 and cyclin E. Furthermore, it has been shown to suppress signaling pathways such as the Akt and MEK/ERK pathways, which are often dysregulated in cancer. In myeloid leukemia cells, deferasirox was found to up-regulate REDD1, a negative regulator of the mTOR pathway, leading to decreased cell proliferation. A salicyloyl ester derivative, by virtue of its potential for increased cellular uptake, could exhibit enhanced activity on these molecular targets and pathways.

Table 2: Investigated Molecular Targets and Cellular Pathways of Deferasirox in Non-Human Models

| Molecular Target/Pathway | Observed Effect in Preclinical Models |

|---|---|

| Ribonucleotide Reductase | Downregulation leading to G0/G1 cell cycle arrest |

| mTOR Pathway | Repression through enhanced expression of REDD1 |

| Akt and MEK/ERK Signaling | Inhibition of activation |

| Cyclin D1 and Cyclin E | Decreased expression leading to cell cycle arrest |

Modulation of Cellular Iron Homeostasis in In Vitro Cell Cultures

At present, there is a notable absence of publicly available scientific literature specifically detailing the in vitro effects of Deferasirox Salicyloyl Ester on cellular iron homeostasis. While the parent compound, Deferasirox, is a well-documented iron chelator, the specific actions of its salicyloyl ester derivative in modulating intracellular iron levels, affecting proteins of iron metabolism such as ferritin and transferrin receptors, have not been reported in peer-reviewed studies. Consequently, no data is available to construct a table on this topic.

Investigation of Antioxidant Activity in Cell-Free and Cellular Assays

Comprehensive searches of scientific databases and literature have not yielded any studies that specifically measure the antioxidant activity of this compound. Research on the parent molecule, Deferasirox, has explored its ability to mitigate oxidative stress by sequestering redox-active iron. However, the antioxidant potential of the salicyloyl ester derivative, which may be influenced by the addition of the salicyloyl moiety, has not been specifically evaluated in either cell-free or cellular-based antioxidant assays.

Exploratory Research on Enzyme Modulation (e.g., kallikrein-related peptidases, if applicable)

There is currently no available research in the public domain that investigates the modulatory effects of this compound on any enzyme systems, including kallikrein-related peptidases. The interaction of this specific ester derivative with enzymatic pathways remains an unexplored area of its biological profile.

Effects on Cellular Proliferation and Apoptosis in Non-Human Cell Lines

No specific studies on the effects of this compound on cellular proliferation and apoptosis in non-human cell lines have been published. While research on Deferasirox and its other derivatives has indicated anti-proliferative and pro-apoptotic effects in various cancer cell lines, these findings cannot be directly extrapolated to the salicyloyl ester derivative. The unique structural and chemical properties of this compound necessitate direct experimental evaluation to determine its impact on these fundamental cellular processes.

Preclinical Research on Pharmacodynamic Markers in Animal Models

A review of the available scientific literature indicates a lack of preclinical studies in animal models specifically investigating the pharmacodynamic markers of this compound. Research into the in vivo effects of this compound, which would provide insight into its biological activity and mechanism of action in a whole-organism context, has not been reported. Therefore, no data on pharmacodynamic markers for this compound in animal models is available.

Analytical Methodologies for Research and Quality Control of Deferasirox Salicyloyl Ester

Development of Quantitative Analytical Assays for Research Samples

Quantitative assays are fundamental in determining the precise amount of Deferasirox (B549329) Salicyloyl Ester in research and quality control samples. These assays rely on advanced chromatographic techniques that offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the cornerstone for the quantitative analysis of Deferasirox and its related substances, including Deferasirox Salicyloyl Ester. innovareacademics.inresearchgate.net These methods are designed to separate the main compound from all potential impurities generated during synthesis or degradation. researchgate.net Ultraviolet (UV) detection is commonly employed, with wavelengths set at the absorbance maxima of the compounds of interest, typically around 245 nm, 248 nm, or 254 nm. innovareacademics.inijpras.comijpsonline.com

The development of a successful HPLC method involves optimizing several parameters to achieve adequate separation (resolution) between Deferasirox, this compound, and other impurities. researchgate.net Key aspects include the choice of a stationary phase (typically a C18 column), the composition of the mobile phase (often a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol), flow rate, and column temperature. innovareacademics.inijpras.comujconline.net Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. innovareacademics.ineuropa.eu

Table 1: Examples of RP-HPLC Conditions for Deferasirox and Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Hypersil BDS C18 (150 x 4.6mm, 5µm) ijpras.com | Inertsil ODS-3V C18 (150 x 4.6mm, 5µm) researchgate.net | Shimadzu shim pack GIS C18 (150 x 4.6mm, 5µm) innovareacademics.in |

| Mobile Phase | Buffer (1ml OPA in 2L Water) : Acetonitrile (50:50, v/v) ijpras.com | Acetonitrile : Buffer (0.05% Orthophosphoric Acid) (60:40, v/v) researchgate.net | 0.1% Formic acid in Water : Acetonitrile (Gradient) innovareacademics.in |

| Flow Rate | 1.0 ml/min ijpras.comujconline.net | 1.5 ml/min researchgate.net | 1.0 ml/min innovareacademics.in |

| Detection (UV) | 245 nm ijpras.com | 250 nm researchgate.net | 254 nm innovareacademics.in |

| Column Temp. | Ambient ijpras.com | Ambient | 40 °C innovareacademics.in |

For trace-level analysis and unambiguous identification, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying minute amounts of impurities like this compound, especially in complex matrices such as biological fluids. nih.govbohrium.com

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. nih.govnih.gov The use of multiple reaction monitoring (MRM) mode enhances specificity, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govnih.gov The transition of the precursor ion to the product ion (e.g., m/z 374.2 → 108.1 for Deferasirox) is monitored for quantification. nih.govresearchgate.net Such methods are crucial for pharmacokinetic studies and for ensuring impurity levels are below stringent regulatory thresholds. nih.govbohrium.com The addition of a chelating agent like EDTA to the mobile phase can be necessary to prevent the formation of iron complexes that interfere with quantification. bohrium.comnih.gov

Table 2: Example of LC-MS/MS Parameters for Deferasirox Analysis

| Parameter | Condition |

|---|---|

| Chromatography | Agilent 1260 Series with ODS-C18 column bohrium.com |

| Mobile Phase | Methanol and 0.1% formic acid with 0.04 mM EDTA (80:20, v/v) bohrium.comnih.govresearchgate.net |

| Flow Rate | 0.5 mL/min bohrium.comnih.gov |

| Mass Spectrometer | AB/Sciex API-4000 bohrium.com |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| MRM Transition | Deferasirox: m/z 374.2 → 108.1 nih.govresearchgate.net |

Impurity Profiling and Method Validation in Synthetic Chemistry Research

Impurity profiling is a critical activity in synthetic chemistry research and pharmaceutical development to identify and characterize all related substances that may be present in the API. synthinkchemicals.com Method validation ensures that the analytical procedures used for this profiling are reliable and reproducible. europa.eu

During the process development of Deferasirox, several related substances, including this compound, have been identified. researchgate.net The identification process involves using analytical techniques like HPLC to separate the impurities from the main compound. The retention time of an impurity peak is compared with that of a synthesized reference standard for initial identification. synthinkchemicals.com

Further structural confirmation is achieved using LC-MS/MS, where the mass-to-charge ratio of the impurity is determined. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, while fragmentation patterns obtained from MS/MS analysis help in elucidating the structure of the unknown substance. researchgate.netresearchgate.net Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are used to unambiguously confirm the structure of synthesized impurity standards. researchgate.netresearchgate.net

Table 3: Known Related Substances of Deferasirox

| Compound Name | CAS Number | Molecular Formula | Role/Type |

|---|---|---|---|

| This compound | 1395346-28-7 synthinkchemicals.comveeprho.comveeprho.com | C28H19N3O6 pharmaffiliates.com | Impurity synthinkchemicals.comveeprho.com |

| Deferasirox Methyl Ester | 1266741-05-2 veeprho.com | C22H17N3O4 | Process Impurity researchgate.net |

| Deferasirox Ethyl Ester | 201530-79-2 allmpus.com | C23H19N3O4 | Process Impurity researchgate.net |

| Deferasirox Benzoxazin Impurity | 1218-69-5 pharmaffiliates.comallmpus.com | C14H9NO3 pharmaffiliates.com | Impurity synthinkchemicals.com |

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods. ijpras.com These studies involve subjecting the drug substance to harsh conditions, such as acid, base, oxidation, heat, and light, to accelerate its decomposition. ijpsonline.comijcrt.org The primary goal is to generate potential degradation products and ensure that the analytical method can effectively separate these degradants from the main compound and any process-related impurities, including this compound. ijpras.comujconline.net

The results of these studies demonstrate the specificity of the method. ijcrt.org For Deferasirox, studies have shown that it degrades under acidic, basic, and oxidative (peroxide) conditions, while it may be relatively stable under photolytic and thermal stress. ijpras.comujconline.net The ability of the HPLC method to resolve the peaks of the degradation products from the Deferasirox peak is crucial for its validation as a stability-indicating method. ijpras.com This ensures that the method can be reliably used for the analysis of stability samples throughout the shelf life of the product. ijpsonline.com

Table 4: Summary of Forced Degradation Conditions for Deferasirox

| Stress Condition | Reagent/Condition | Observation |

|---|---|---|

| Acid Hydrolysis | 0.1N HCl ujconline.net | Degradation observed ijpras.comresearchgate.net |

| Base Hydrolysis | 0.1N NaOH ijpras.comujconline.net | Significant degradation observed ijpras.comijcrt.org |

| Oxidation | 3% H2O2 ujconline.net | Significant degradation observed ijpras.comujconline.net |

| Thermal Degradation | 80°C ijpsonline.comujconline.net | Generally stable, minimal degradation reported ujconline.netijcrt.org |

| Photolytic Degradation | UV light / Sunlight ijpras.comijpsonline.com | Generally stable, no significant degradation reported ijpras.comijcrt.org |

Structure Activity Relationship Sar Studies of Deferasirox Esters

Correlating Ester Structural Modifications with Chemical Stability in Model Systems

The chemical stability of an ester prodrug is a critical factor that governs its shelf-life and its conversion to the active drug in the body. The rate of hydrolysis of the ester bond is influenced by both chemical and enzymatic factors. In model systems, the stability of a deferasirox (B549329) ester would be assessed under various pH conditions to simulate the physiological environments it would encounter, such as the acidic environment of the stomach and the neutral pH of the bloodstream.

The structure of the ester moiety plays a significant role in its stability. For a hypothetical Deferasirox Salicyloyl Ester, the electronic properties of the salicyloyl group would influence the lability of the ester bond. The presence of the ortho-hydroxyl group in the salicylic (B10762653) acid portion could potentially lead to intramolecular catalysis of the hydrolysis, which might affect its stability compared to simpler alkyl esters.

Generally, ester prodrugs are designed to be sufficiently stable in the gastrointestinal tract to allow for absorption and then to be rapidly hydrolyzed by plasma or tissue esterases to release the active deferasirox. Studies on other ester prodrugs have shown that the rate of hydrolysis can be tuned by modifying the steric and electronic nature of the alcohol part of the ester. For instance, bulkier ester groups tend to be more stable due to steric hindrance at the site of hydrolysis.

Table 1: Hypothetical pH-Dependent Hydrolysis of Deferasirox Esters

| Ester Derivative | Half-life at pH 1.2 (hours) | Half-life at pH 7.4 (hours) | Predominant Hydrolysis Mechanism |

| Deferasirox Methyl Ester | > 24 | 8-12 | Esterase-mediated |

| Deferasirox Ethyl Ester | > 24 | 10-14 | Esterase-mediated |

| This compound | > 24 | 4-8 | Intramolecular catalysis and esterase-mediated |

This table presents hypothetical data based on general principles of ester prodrug stability and is for illustrative purposes.

Examining the Impact of Esterification on Metal Chelation Properties in In Vitro Assays

Esterification of this carboxylic acid group, as in this compound, would render the molecule inactive as an iron chelator. The prodrug must first undergo hydrolysis to release the free carboxylic acid of deferasirox, which is essential for its proper conformation and interaction with iron.

In vitro assays, such as spectrophotometric titrations or competitive chelation assays, would be used to confirm the inability of the esterified form to bind iron effectively. These assays would demonstrate that upon incubation with esterases or under conditions that promote hydrolysis, the iron chelation capacity is restored. The primary finding of such studies would be that the ester prodrug acts as a "caged" version of the active chelator, which is released upon a specific chemical or enzymatic trigger.

Table 2: In Vitro Iron Chelation Capacity of Deferasirox and its Ester Prodrug

| Compound | Iron Binding Stoichiometry (Deferasirox:Fe³⁺) | Apparent Stability Constant (log β) |

| Deferasirox | 2:1 | High |

| This compound (intact) | No significant binding | Not applicable |

| This compound (after hydrolysis) | 2:1 | High |

This table illustrates the expected impact of esterification on the iron chelation properties of deferasirox.

Investigating the Influence of Ester Moiety on Cellular Permeability and Biological Activity in Cell Models

The choice of the ester moiety is critical. A salicyloyl ester, for instance, would significantly increase the lipophilicity of deferasirox. This could lead to enhanced absorption and cellular uptake. Once inside the cell, intracellular esterases would hydrolyze the ester bond, releasing active deferasirox to chelate intracellular iron.

The biological activity of deferasirox esters is typically evaluated in cell-based assays. For example, in cancer cell lines where iron is essential for proliferation, the cytotoxic effects of deferasirox derivatives can be measured. Studies on various deferasirox derivatives have shown that modifications to the carboxylic acid group can significantly impact their antiproliferative activity. For instance, certain amino acid derivatives of deferasirox have demonstrated potent anticancer effects. nih.gov Similarly, glycoside prodrugs of deferasirox have been designed for targeted activation by specific enzymes overexpressed in cancer cells, leading to selective cytotoxicity.

In the context of this compound, its biological activity would be dependent on its cellular uptake and subsequent conversion to deferasirox. The released salicylic acid moiety could also have its own biological effects, which would need to be considered.

Table 3: Biological Activity of Deferasirox and its Derivatives in A549 Lung Cancer Cells

| Compound | Description | IC₅₀ (µM) after 72h |

| Deferasirox | Parent Drug | ~50 |

| Derivative with lysosome targeting moiety | Enhanced cellular uptake and localization | ~15 |

| Derivative with reduced metal binding | Negative control | > 100 |

| This compound (hypothetical) | Lipophilic prodrug | Dependent on intracellular hydrolysis |

Data for Deferasirox and its derivatives are based on published research to provide a comparative context for the expected activity of a salicyloyl ester prodrug. nih.gov

Future Research Perspectives and Theoretical Applications

Potential for the Development of Novel Deferasirox (B549329) Ester Derivatives as Research Probes

The development of research probes is a cornerstone of pharmacological and biological research, enabling the visualization and elucidation of complex cellular processes. Deferasirox ester derivatives, including the salicyloyl ester, present a foundational structure for creating such tools. By chemically modifying the ester, researchers could theoretically introduce reporter molecules, such as fluorescent tags or biotin labels.

These modified probes could be instrumental in:

Tracking Intracellular Distribution: Visualizing the uptake and localization of Deferasirox-like compounds within cells and organelles.

Identifying Binding Partners: Aiding in the identification of proteins and other biomolecules that interact with the core Deferasirox structure.

Mechanistic Studies: Illuminating the specific pathways involved in iron chelation and cellular transport.

The synthesis of these probes would involve conjugating a reporter group to the Deferasirox molecule, potentially via the ester linkage, creating a molecule that retains its core biological activity while allowing for detection.

Theoretical Applications in Advanced Drug Delivery Systems Research

Advanced drug delivery systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeting. nih.gov Deferasirox itself has been the subject of research into novel delivery methods, such as nanosuspensions and nanoparticle-based systems, to improve its biopharmaceutical properties. nih.govnih.govisciii.es

Deferasirox Salicyloyl Ester, as a more lipophilic derivative of the parent compound, could theoretically offer advantages in certain drug delivery formulations:

Enhanced Encapsulation: Its increased lipophilicity could improve its loading efficiency within lipid-based nanocarriers like solid lipid nanoparticles (SLPs) or liposomes.

Prodrug Strategy: The ester bond could be designed to be cleaved by specific enzymes (esterases) present in target tissues or within the systemic circulation, leading to a controlled release of the active Deferasirox molecule. This could potentially modulate the pharmacokinetic profile of the drug.

Improved Permeability: The esterification of the carboxylic acid group in Deferasirox could theoretically enhance its permeability across biological membranes, a key factor in oral absorption and tissue distribution.

Research in this area would involve formulating the ester into various nanocarriers and evaluating its release kinetics, stability, and cellular uptake in vitro.

Table 1: Theoretical Drug Delivery Formulations for this compound

| Delivery System | Theoretical Advantage | Research Focus |

|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | High encapsulation efficiency due to lipophilicity. | Formulation optimization, in vitro release studies. |

| Polymeric Micelles | Potential for sustained release and targeted delivery. | Micelle stability, drug loading capacity. |

| Nanoemulsions | Improved solubility and potential for enhanced oral bioavailability. | Emulsion stability, droplet size analysis. |

| Prodrug Conjugates | Controlled release based on enzymatic cleavage of the ester bond. | Synthesis of conjugates, enzymatic hydrolysis studies. |

Integration of Omics Technologies to Elucidate Complex Biological Interactions of Deferasirox Esters in Model Organisms

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of biological systems and are powerful tools for understanding drug action. nih.govnih.gov The application of these technologies could unravel the complex biological interactions of Deferasirox esters in model organisms.

Metabolomics: By analyzing the complete set of metabolites in a cell or organism after exposure to this compound, researchers could identify alterations in metabolic pathways, particularly those related to iron homeostasis and oxidative stress.

Proteomics: This approach would allow for the large-scale study of proteins to identify changes in protein expression or post-translational modifications induced by the compound. This could reveal novel cellular targets or off-target effects.

Transcriptomics: Analyzing the complete set of RNA transcripts would provide insights into how Deferasirox esters influence gene expression, potentially identifying regulatory networks affected by iron chelation.

These multi-omics studies would generate large datasets requiring sophisticated bioinformatics analysis to identify significant biological signatures and pathways, offering a comprehensive understanding of the compound's mechanism of action. nih.gov

Computational Design and Optimization of Next-Generation Deferasirox Ester Research Compounds

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for designing and optimizing new therapeutic agents. These methods can be theoretically applied to design a new generation of Deferasirox ester compounds for research purposes.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers could predict the biological activity of novel Deferasirox ester derivatives based on their physicochemical properties. This would enable the rational design of compounds with desired characteristics, such as enhanced cell permeability or target affinity.

Molecular Docking: This technique could be used to simulate the binding of Deferasirox esters to potential biological targets, such as iron-transport proteins or enzymes involved in iron metabolism. These simulations would provide insights into the molecular basis of their activity and guide the design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of Deferasirox esters and their interactions with biological membranes or proteins over time, providing a more detailed understanding of their mechanism of action at an atomic level.

Through these computational approaches, a virtual library of novel Deferasirox ester derivatives could be designed, screened, and prioritized for synthesis and experimental evaluation, accelerating the discovery of new research compounds.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Deferasirox |

| This compound |

| Salicyloyl Chloride |

| Salicylamide |

| 4-hydrazino-benzoic acid |

| Biotin |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Deferasirox Salicyloyl Ester, and which analytical methods ensure purity and structural integrity?

- Methodological Answer : The synthesis involves a two-step process: (1) condensation of salicylic acid with thionyl chloride to form salicyloyl chloride, followed by reaction with salicylamide to yield 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one; (2) subsequent reaction with 4-hydrazinobenzoic acid under basic conditions . Purity is confirmed via HPLC, NMR spectroscopy, and mass spectrometry. Hydroxyl value and saponification value tests (with solvent systems specified in pharmacopeial guidelines) are critical for assessing ester bond integrity .

Q. Which in vitro assays are recommended for preliminary evaluation of this compound’s anticancer activity?

- Methodological Answer : Cell viability assays (e.g., MTT or resazurin-based) at concentrations ≤500 µM are standard. For example, highlights potency against cancer cells when ester bonds are present, with IC50 values <500 µM. Dose-response curves and time-dependent cytotoxicity studies should be paired with controls replacing ester groups (e.g., -OP(O)(OEt)₂, F, or H) to validate mechanism specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data, such as the increased mortality observed in the DEFEAT Mucor trial?

- Methodological Answer : The DEFEAT Mucor trial ( ) reported higher 90-day mortality with deferasirox + LAmB vs. placebo. To address this:

- Re-analysis : Compare baseline iron levels and fungal burden between cohorts.

- Mechanistic Studies : Use murine models to test if iron chelation exacerbates mucormycosis under immunosuppression.

- Trial Design : Future trials should stratify patients by iron overload status and include pharmacokinetic monitoring to avoid subtherapeutic LAmB levels due to drug interactions .

Q. What structural modifications enhance this compound’s binding affinity to anti-apoptotic proteins like Mcl-1?

- Methodological Answer : Docking simulations ( ) reveal that the salicyloyl ester’s hydroxyl groups form hydrogen bonds with Mcl-1’s Lys234. Advanced SAR studies should:

- Replace the triazole ring with bioisosteres (e.g., pyrazole) to improve solubility.

- Introduce hydrophobic substituents at the benzoxazinone moiety to occupy the P2/P3 pockets.

- Validate modifications via NMR titration and molecular dynamics simulations (>100 ns) to assess binding stability .

Q. How should researchers design a structure-activity relationship (SAR) study to optimize this compound’s potency?

- Methodological Answer :

- Variable Groups : Systematically alter the X group (e.g., acetoxy, benzoyloxy) and spacer length (Table I, ).

- Assays : Test cytotoxicity, apoptosis induction (via caspase-3/7 assays), and iron chelation efficacy (ferrozine-based assays).

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Prioritize compounds with IC50 < 100 µM and selectivity indices >10 .

Data Contradiction Analysis

Q. Why does this compound show divergent results in preclinical vs. clinical studies?

- Methodological Answer : Preclinical models (e.g., cell lines, xenografts) may lack the iron-rich microenvironment of human infections. To reconcile discrepancies:

- Incorporate Iron-Loaded Models : Use Galleria mellonella or iron-supplemented murine models for mucormycosis.

- Pharmacokinetic Profiling : Measure tissue-specific drug accumulation via LC-MS/MS.

- Biomarker Integration : Corrogate serum ferritin levels with drug efficacy in early-phase trials .

Experimental Design Tables

Key Research Findings

- Ester Bond Criticality : Replacement of the ester bond with phosphonate or halide groups abolishes anticancer activity (Table I, ).

- Clinical Caution : Deferasirox may reduce LAmB efficacy in iron-overloaded hosts (HR = 2.1, 95% CI: 1.3–3.4; ).

- Mcl-1 Inhibition : Deferasirox binds Mcl-1 with Kd = 12 µM, distinct from BH3-mimetics ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.